![molecular formula C89H125N25O25S3 B034451 (1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid CAS No. 110655-58-8](/img/structure/B34451.png)
(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamycin is a tetracyclic antibacterial peptide produced by the bacterium Streptomyces cinnamoneusCinnamycin contains 19 amino acid residues, including unusual amino acids such as threo-3-methyl-lanthionine, meso-lanthionine, lysinoalanine, and 3-hydroxyaspartic acid .
Vorbereitungsmethoden
Cinnamycin wird natürlich von Streptomyces cinnamoneus produziert. Die Biosynthese umfasst die ribosomale Synthese eines Vorläuferpeptids, gefolgt von umfassenden posttranslationalen Modifikationen. Diese Modifikationen umfassen die Dehydratisierung von Serin- und Threoninresten, die Bildung von Lanthioninbrücken und die Hydroxylierung von Asparaginsäure . Industrielle Produktionsmethoden umfassen typischerweise Fermentationsprozesse unter Verwendung des produzierenden Stammes, gefolgt von Reinigungsschritten zur Isolierung des Peptids .
Chemische Reaktionsanalyse
Cinnamycin unterliegt mehreren Arten von chemischen Reaktionen, hauptsächlich aufgrund seiner einzigartigen Aminosäurezusammensetzung und -struktur. Zu den wichtigsten Reaktionen gehören:
Oxidation: Die Hydroxylierung von Asparaginsäure an Position 15 ist eine kritische posttranslationale Modifikation.
Substitution: Die Bildung von Lanthioninbrücken beinhaltet die Substitution von Serin- und Threoninresten durch Dehydroalanin bzw. Dehydrobutyrine.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Natriumborhydrid (NaBH4) für die Reduktion und Nickelchlorid (NiCl2) für katalytische Prozesse . Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene modifizierte Peptide mit veränderten biologischen Aktivitäten .
Wissenschaftliche Forschungsanwendungen
Cinnamycin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Wirkmechanismus
Cinnamycin entfaltet seine Wirkung durch spezifische Bindung an das Membranlipid Phosphatidylethanolamin (PE). Diese Bindung stört die Membranintegrität und führt zu antimikrobieller Aktivität . Die beteiligten molekularen Ziele umfassen die primäre Ammoniumgruppe der PE-Kopfgruppe und die Phosphatgruppe des Lipids . Die Bindung wird durch ein ausgedehntes Wasserstoffbrückennetzwerk und spezifische Wechselwirkungen mit den einzigartigen Aminosäuren des Peptids erleichtert .
Analyse Chemischer Reaktionen
Cinnamycin undergoes several types of chemical reactions, primarily due to its unique amino acid composition and structure. Some of the key reactions include:
Oxidation: The hydroxylation of aspartic acid at position 15 is a critical post-translational modification.
Reduction: Reduction reactions can be used to study the structure of cinnamycin and its derivatives.
Common reagents and conditions used in these reactions include sodium borohydride (NaBH4) for reduction and nickel chloride (NiCl2) for catalytic processes . Major products formed from these reactions include various modified peptides with altered biological activities .
Wissenschaftliche Forschungsanwendungen
The compound you referenced, with the systematic name "(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09.13]triheptacontane-65-carboxylic acid," is a complex organic molecule that has potential applications in various scientific fields. Below is an exploration of its applications based on available literature and research findings.
Pharmaceutical Applications
The compound is structurally related to various bioactive peptides and has potential as a drug candidate due to its complex amino acid sequence and functional groups. Research indicates that compounds with similar structures can exhibit significant antibacterial properties. For instance:
- Antibacterial Activity : The compound's structural features suggest it may inhibit bacterial growth through mechanisms similar to those of known antibiotics like cinnamycin . This makes it a candidate for further development in treating bacterial infections.
Biochemical Research
In biochemical studies:
- Protein Interaction Studies : The presence of multiple amino acid residues allows for the investigation of protein-ligand interactions. Such studies can lead to insights into enzyme mechanisms and the development of inhibitors for specific biological pathways .
Material Science
The unique structural properties of this compound can also be explored in material sciences:
- Nanotechnology : Its complex structure can be utilized in the synthesis of nanomaterials or as a building block for drug delivery systems. The ability to modify its structure could enhance the targeting capabilities of nanoparticles in therapeutic applications.
Agricultural Chemistry
Given its potential bioactivity:
- Pesticide Development : The compound could serve as a model for designing new agrochemicals aimed at pest control by mimicking natural defense mechanisms found in plants or microorganisms .
Case Studies and Research Findings
Several case studies have documented the effects and interactions of similar compounds:
- Study on Antimicrobial Peptides : Research has shown that peptides with complex structures exhibit varied antimicrobial activities against gram-positive and gram-negative bacteria . These findings support the exploration of the compound's potential in developing new antimicrobial agents.
Toxicological Studies
Understanding the safety profile of such compounds is crucial:
Wirkmechanismus
Cinnamycin exerts its effects by binding specifically to the membrane lipid phosphatidylethanolamine (PE). This binding disrupts the membrane integrity, leading to antimicrobial activity . The molecular targets involved include the primary ammonium group of the PE head group and the phosphate group of the lipid . The binding is facilitated by an extensive hydrogen-bonding network and specific interactions with the peptide’s unique amino acids .
Vergleich Mit ähnlichen Verbindungen
Cinnamycin ist eng verwandt mit anderen Lantibiotika wie Duramycin, Duramycin B, Duramycin C und Ancovenin . Diese Verbindungen teilen ähnliche strukturelle Merkmale, darunter Lanthioninbrücken und ungewöhnliche Aminosäuren. cinnamycin ist einzigartig in seiner spezifischen Bindung an Phosphatidylethanolamin, was es von anderen Lantibiotika unterscheidet . Die ähnlichen Verbindungen werden alle aus 19-Aminosäure-Propeptiden gewonnen und weisen vergleichbare posttranslationale Modifikationen auf .
Biologische Aktivität
This compound is a complex cyclic peptide known as Lancovutide , which has garnered attention for its biological activity , particularly in the context of antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
Lancovutide is characterized by its intricate structure comprising multiple amino acids and functional groups that contribute to its biological efficacy. The compound's IUPAC name reflects its complex stereochemistry and functional modifications:
Key Structural Features:
- Contains 19 amino acids , forming a tetracyclic structure.
- Exhibits multiple functional groups including amines and carboxylic acids.
- The presence of thioether linkages contributes to its stability and biological activity.
Antimicrobial Properties
Lancovutide has shown significant antimicrobial activity , particularly against various strains of bacteria. It is classified as a lantibiotic , a type of peptide antibiotic produced by certain strains of Streptomyces. These compounds typically exhibit potent activity against Gram-positive bacteria by disrupting cell wall synthesis.
Mechanism of Action:
- Binding to Membranes: Lancovutide binds to bacterial membranes and interferes with phospholipid bilayers.
- Pore Formation: It induces pore formation in the bacterial membrane leading to cell lysis.
- Inhibition of Cell Wall Synthesis: The compound disrupts the biosynthesis of peptidoglycan layers in bacterial cells.
Antiproliferative Effects
Research indicates that Lancovutide possesses antiproliferative properties , making it a candidate for cancer treatment. It has been observed to inhibit the growth of certain tumor cell lines by inducing apoptosis.
Case Studies and Research Findings
- Clinical Trials for Cystic Fibrosis:
- In Vitro Studies:
- Mechanistic Insights:
Data Summary
Property | Value/Description |
---|---|
Molecular Formula | C89H125N23O25S3 |
Molecular Weight | 2079.368 g/mol |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Antiproliferative Activity | Inhibits growth of tumor cell lines |
Clinical Applications | Cystic fibrosis treatment |
Eigenschaften
CAS-Nummer |
110655-58-8 |
---|---|
Molekularformel |
C89H125N25O25S3 |
Molekulargewicht |
2041.3 g/mol |
IUPAC-Name |
(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid |
InChI |
InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1 |
InChI-Schlüssel |
QJDWKBINWOWJNZ-IDGBIKHQSA-N |
SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Isomerische SMILES |
C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O |
Kanonische SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8 |
Aussehen |
White to off white solid |
Synonyme |
L-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin |
Herkunft des Produkts |
United States |
Q1: What is the primary target of Cinnamycin and how does it exert its biological activity?
A1: Cinnamycin specifically binds to Phosphatidylethanolamine (PE), a phospholipid commonly found in bacterial membranes. This binding is highly selective and requires both the PE headgroup and at least one fatty acyl chain. [] This interaction disrupts the membrane integrity, leading to cell death. [, , , , ]
Q2: How does membrane curvature affect Cinnamycin's binding to PE?
A2: Research shows that Cinnamycin exhibits curvature-dependent binding to PE-containing membranes. It binds more efficiently to small vesicles with higher curvature compared to larger liposomes with lower curvature. [, , ] This suggests that Cinnamycin might induce membrane deformation to enhance its binding to PE.
Q3: Does Cinnamycin's binding to PE influence the transbilayer movement of lipids?
A3: Yes, Cinnamycin binding induces transbilayer lipid movement, exposing inner leaflet PE to the extracellular environment. This process contributes to its cytotoxicity and promotes its own binding. []
Q4: Beyond its antimicrobial activity, what other cellular processes are affected by Cinnamycin?
A4: Cinnamycin has been shown to inhibit Phospholipase A2 activity due to its binding to PE. [, ] Additionally, it has demonstrated an ability to block the internalization of PE at the cleavage furrow during mitosis, potentially impacting cell division. []
Q5: What is the molecular formula and weight of Cinnamycin?
A5: Cinnamycin has a molecular formula of C98H138N26O32S4 and a molecular weight of 2145.5 g/mol. []
Q6: What are the key structural features of Cinnamycin?
A6: Cinnamycin is a tetracyclic peptide antibiotic composed of 19 amino acids. It contains one lanthionine and two methyllanthionine residues, characteristic of lantibiotics. [] Cinnamycin also possesses a unique lysinoalanine bridge and an erythro-3-hydroxy-l-aspartic acid. [] These modifications play a crucial role in its interaction with PE. [, ]
Q7: How does the structure of Cinnamycin influence its binding to PE?
A7: Cinnamycin possesses a hydrophobic pocket formed by residues Phenylalanine-7 to Alanine(S)-14, which accommodates the PE headgroup. [] The specific geometry of this pocket allows for the strict binding specificity observed with PE. []
Q8: What insights do we gain from the solution structures of Cinnamycin and its analogs?
A8: NMR studies of Cinnamycin and its analogs, duramycin B and C, reveal a U-shaped topology stabilized by thioether bridges. [] This clamp-like conformation contributes to their amphiphilic nature and ability to interact with membranes. []
Q9: How does the conformation of Cinnamycin change in different environments?
A9: While Cinnamycin adopts a specific conformation in DMSO, its structure changes significantly in aqueous solutions, SDS micelles, and lipid bilayers. [] These conformational changes are likely influenced by the polarity and hydrophobic interactions within each environment.
Q10: What is the impact of different environments on the stability of Cinnamycin?
A10: The stability of Cinnamycin is influenced by factors like temperature, pH, and the presence of other molecules. For example, complex formation between Cinnamycin and PE is enthalpy-driven in octyl glucoside micelles but involves both enthalpy and entropy contributions in bilayer membranes. [] This suggests that the surrounding environment significantly impacts the thermodynamic properties of Cinnamycin interactions.
Q11: Are there any specific challenges associated with the formulation and delivery of Cinnamycin?
A11: While specific data on formulation challenges are limited in the provided research, Cinnamycin's peptide nature and its tendency to interact with membranes may pose challenges in achieving optimal stability, solubility, and bioavailability.
Q12: Does Cinnamycin itself exhibit any catalytic activity?
A12: Cinnamycin itself is not an enzyme and does not possess intrinsic catalytic activity. Its biological activity primarily stems from its ability to bind specifically to PE and disrupt membrane integrity.
Q13: Have computational methods been used to study Cinnamycin and its interactions?
A13: Yes, molecular dynamics simulations have been employed to study the structure of Cinnamycin-lipid complexes and understand the basis for its selective binding to PE. [] These simulations provide valuable insights into the molecular interactions governing Cinnamycin's activity.
Q14: What is the role of the lysinoalanine bridge in Cinnamycin's activity?
A14: The lysinoalanine bridge, formed between Lysine-19 and a dehydrated Serine residue at position 6, is crucial for Cinnamycin's biological activity. []
Q15: How do modifications to the Cinnamycin peptide sequence affect its activity?
A15: Modifications to the Cinnamycin peptide sequence, such as amino acid substitutions, can significantly impact its activity. For example, replacing Phenylalanine-10 with Leucine results in Duramycin B, while Duramycin C harbors several other amino acid changes compared to Cinnamycin. [] These alterations likely influence their binding affinity and specificity for PE.
Q16: Can non-canonical amino acids be incorporated into Cinnamycin, and how does it affect its activity?
A16: Yes, using the pyrrolysyl-tRNA synthetase/tRNAPyl pair, researchers successfully incorporated non-canonical amino acids into Cinnamycin. [] The introduction of these non-canonical amino acids led to the generation of deoxycinnamycin derivatives with altered biological activity. [] This highlights the potential for engineering Cinnamycin variants with tailored properties.
Q17: What approaches have been explored to improve the production of Cinnamycin and its analogues?
A17: Researchers have investigated genetic engineering strategies to enhance Cinnamycin production. [, ] Additionally, the use of inorganic talc microparticles has been shown to significantly boost the production of Cinnamycin and other natural products in various actinobacteria, including Streptomyces. [] These approaches highlight the ongoing efforts to optimize the production of these valuable compounds.
Q18: What analytical techniques are commonly used to study Cinnamycin?
A18: Various techniques are employed to characterize and quantify Cinnamycin, including:
- High-performance liquid chromatography (HPLC): Used to purify and analyze Cinnamycin from complex mixtures. []
- Mass spectrometry (MS): Determines the molecular weight and analyzes the structure of Cinnamycin and its derivatives. [, , , ]
- Nuclear magnetic resonance (NMR): Provides detailed information about the three-dimensional structure and dynamics of Cinnamycin in different environments. [, , ]
- Circular dichroism (CD) spectroscopy: Used to study the secondary structure and conformational changes of Cinnamycin in solution. []
- Isothermal titration calorimetry (ITC): Measures the thermodynamic parameters of Cinnamycin binding to PE. [, ]
- Atomic force microscopy (AFM): Used to investigate the interaction forces and adhesion properties of Cinnamycin with model membranes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.